molecular formula C3H4BrN3O B1446126 (3-bromo-1H-1,2,4-triazol-1-yl)methanol CAS No. 1674390-16-9

(3-bromo-1H-1,2,4-triazol-1-yl)methanol

Cat. No. B1446126
M. Wt: 177.99 g/mol
InChI Key: WPLFYCKYTUCQAK-UHFFFAOYSA-N
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Description

“(3-bromo-1H-1,2,4-triazol-1-yl)methanol” is a chemical compound with the molecular formula C3H4BrN3O and a molecular weight of 177.99 .


Molecular Structure Analysis

The molecular structure of “(3-bromo-1H-1,2,4-triazol-1-yl)methanol” consists of 12 atoms: 4 Hydrogen atoms, 3 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, and 1 Bromine atom .

Scientific Research Applications

Drug Discovery and Biological Applications

Triazoles, including derivatives similar to (3-bromo-1H-1,2,4-triazol-1-yl)methanol, are significant in the pharmaceutical industry due to their wide range of biological activities. The literature review by Ferreira et al. (2013) highlights the importance of triazole derivatives in developing new drugs with diverse biological activities. These compounds have been explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The review emphasizes the need for more efficient preparations of triazoles that consider green chemistry principles and address emerging diseases and antibiotic resistance challenges (Ferreira et al., 2013).

Synthetic Chemistry and Material Science

Kaushik et al. (2019) discuss the synthetic routes for 1,4-disubstituted 1,2,3-triazoles, underlining the importance of N-heterocyclic compounds in drug discovery, bioconjugation, and material science. The review details the copper(I) catalyzed regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, showcasing the broad spectrum of biological activities possessed by 1,2,3-triazoles. This highlights the role of triazole derivatives in developing new materials and pharmaceuticals, suggesting potential avenues for research involving (3-bromo-1H-1,2,4-triazol-1-yl)methanol (Kaushik et al., 2019).

Green Chemistry and Sustainable Practices

In the context of green chemistry and sustainability, the synthesis and application of triazole derivatives, including (3-bromo-1H-1,2,4-triazol-1-yl)methanol, are of significant interest. De Souza et al. (2019) review eco-friendly methods for the synthesis of 1,2,3-triazoles, focusing on recent eco-friendly CuAAC procedures for click synthesis. This approach offers advantages in terms of reaction times, yields, and environmental impact, suggesting that (3-bromo-1H-1,2,4-triazol-1-yl)methanol could be synthesized and applied in a manner that aligns with the principles of green chemistry (De Souza et al., 2019).

properties

IUPAC Name

(3-bromo-1,2,4-triazol-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3O/c4-3-5-1-7(2-8)6-3/h1,8H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLFYCKYTUCQAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-bromo-1H-1,2,4-triazol-1-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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